2-(2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
Description
2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a fluorinated benzoxazine derivative characterized by a 1,4-benzoxazin-3-one core substituted with two fluorine atoms at the 2-position and an acetic acid group at the 4-position.
Properties
IUPAC Name |
2-(2,2-difluoro-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO4/c11-10(12)9(16)13(5-8(14)15)6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFGMITYUMVYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(O2)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169380 | |
| Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,2-difluoro-2,3-dihydro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-83-1 | |
| Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,2-difluoro-2,3-dihydro-3-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,2-difluoro-2,3-dihydro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step A: Orthometalation and Phenol Formation
- A strong base such as an alkyl lithium reagent is used for regioselective orthometalation of 6-amino-2,3-difluorophenol derivatives at low temperatures (-50 °C to -90 °C, preferably -78 °C).
- The metallated intermediate is treated with trimethyl borate to form arylborates.
- Subsequent oxidation with hydrogen peroxide in acidic medium yields the corresponding phenol intermediate.
- Inert, low-polarity solvents are preferred during this step to maintain selectivity and stability.
Step B: Amino Group Deprotection
- The amino group is deprotected by conventional acid treatment (dilute acids), preparing the molecule for cyclization.
Step C: Cyclization to Benzoxazine
- The key cyclization step involves reacting 6-amino-2,3-difluorophenol with an alkoxy-substituted diester such as Y-CH(CO2Et)2 (where Y is an alkoxy group).
- This reaction can be performed either neat or in inert solvents like n-hexane.
- Temperature conditions vary from 90 °C to 180 °C (neat) or near the solvent’s boiling point.
- This step forms the benzoxazine ring system.
Step D: Epoxide Ring Opening (Optional for Chiral Variants)
- Opening of epoxides catalyzed by Lewis acids (e.g., boron trifluoride, zinc bromide, magnesium bromide, lithium perchlorate) in the presence of bases like sodium hydride.
- Temperature is maintained between 0 °C and 60 °C, preferably around 40 °C.
- Molar ratios of starting material, catalyst, and epoxide are typically 1–1.5 : 2–6 : 1.5–3.
- Use of optically pure chiral epoxides can yield enantiomerically pure benzoxazine derivatives.
Step E: Introduction of Acetic Acid Side Chain
- The acetic acid moiety is introduced via reaction with appropriate ester or acid derivatives under controlled conditions.
- Subsequent hydrolysis and purification yield the target 2-(2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent/Inert Medium | Yield (%) | Notes |
|---|---|---|---|---|---|
| Orthometalation | Alkyl lithium, trimethyl borate, H2O2 oxidation | -78 | Low polarity inert solvent | High | Regioselective ortho-metalation |
| Amino group deprotection | Dilute acid | Room temp | Aqueous | Quantitative | Conventional method |
| Cyclization to benzoxazine | 6-amino-2,3-difluorophenol + Y-CH(CO2Et)2 | 90–180 | Neat or n-hexane | Moderate to high | Temperature dependent |
| Epoxide ring opening | Lewis acid catalyst + NaH | 20–50 | Inert solvent | High | For chiral synthesis |
| Final hydrolysis | Acid/base hydrolysis | Room temp to 100 | Aqueous or polar solvents | Moderate | Purification by crystallization |
Research Findings and Optimization Notes
- The orthometalation step is critical for regioselectivity and must be conducted at low temperatures to avoid side reactions.
- The cyclization step benefits from solvent choice; solvent-free conditions at elevated temperatures can improve yield but require careful temperature control.
- The use of Lewis acid catalysts in epoxide opening allows for stereochemical control, which is important for pharmaceutical applications.
- Purification typically involves extraction with ethyl acetate and recrystallization from ethanol or similar solvents.
- Reaction times vary from a few hours to two days depending on the step and scale.
Comparative Analysis with Related Benzoxazine Syntheses
| Feature | This Compound Preparation | Related Benzoxazine Syntheses (e.g., Flumioxazin) |
|---|---|---|
| Starting Material | 6-amino-2,3-difluorophenol | 2-(5-fluoro-2-nitrophenoxy)methyl acetate |
| Key Metalation Step | Alkyl lithium orthometalation | Iron powder reduction in acetic acid |
| Cyclization Temperature | 90–180 °C (solvent dependent) | 110–120 °C reflux in glacial acetic acid |
| Catalysts | Lewis acids (BF3, ZnBr2) for epoxide opening | None specified; iron powder acts as reductant |
| Final Product Purification | Ethyl acetate extraction, ethanol recrystallization | Filtration and recrystallization |
| Fluorine Substitution | Difluoro at positions 2,2 | Monofluoro substitution at position 7 |
Scientific Research Applications
2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Heteroatom Influence : Replacement of oxygen (benzoxazine) with sulfur (benzothiazine) alters electronic properties and bioavailability. Sulfur-containing analogs (e.g., ) often exhibit enhanced lipophilicity and metabolic stability .
Substituent Effects: Halogenation: Bromo () and chloro () substituents increase molecular weight and may enhance binding affinity via hydrophobic interactions. Fluorination: The difluoro substitution in the target compound likely enhances metabolic stability and enzymatic resistance compared to non-fluorinated analogs .
Functional Group Modifications :
- Acetic Acid vs. Esters/Amides : Ester derivatives (e.g., ) improve membrane permeability but require hydrolysis for activation. Amides () may prolong half-life by resisting hydrolysis .
Physicochemical and Crystallographic Properties
- Crystallography : The target compound’s analogs (e.g., ) form hydrogen-bonded dimers (O—H⋯O) and aromatic C—H⋯F interactions, influencing solubility and crystal packing .
- Molecular Weight and Solubility : Compounds with sulfonyl or carboxylic acid groups (e.g., ) exhibit higher polarity and aqueous solubility compared to ester or amide derivatives .
Biological Activity
2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a synthetic organic compound with significant biological activity. Its molecular formula is C10H7F2NO4, and it features a unique benzoxazine ring structure that contributes to its biochemical properties. This article explores the compound's biological activities, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H7F2NO4 |
| Molecular Weight | 243.17 g/mol |
| IUPAC Name | 2-(2,2-difluoro-3-oxo-1,4-benzoxazin-4-yl)acetic acid |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The primary mechanism of action for this compound involves its interaction with cyclooxygenase enzymes (COX), specifically COX-1 and COX-2. By inhibiting these enzymes, the compound effectively reduces the synthesis of prostaglandins from arachidonic acid, which are mediators of inflammation and pain . This inhibition may lead to anti-inflammatory effects and potential analgesic properties.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it significantly inhibits the production of pro-inflammatory cytokines in various cell lines . The modulation of inflammatory pathways suggests its potential use in treating conditions characterized by excessive inflammation.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways . The structure of the compound allows it to interact with DNA and inhibit tumor growth in preclinical models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria in laboratory settings. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Case Studies
- Anti-inflammatory Study : A study conducted on rat models demonstrated that administration of this compound resulted in a marked reduction in paw edema induced by carrageenan. The results indicated a dose-dependent response with significant efficacy at higher concentrations.
- Anticancer Research : In a study involving human cancer cell lines (A431 and Jurkat), the compound exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .
- Antimicrobial Evaluation : A series of tests against various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid?
- Methodological Answer : Multi-step synthesis typically involves cyclization of substituted benzoxazine precursors under acidic or basic conditions. For example, a related benzothiazine derivative was synthesized via condensation of aniline derivatives with α-keto acids, followed by fluorination using diethylaminosulfur trifluoride (DAST) to introduce difluoro groups . Key parameters include temperature control (e.g., 90°C for cyclization ), inert atmosphere for fluorination, and purification via column chromatography. Yield optimization requires careful stoichiometric balancing of reagents like hydrazides or acetohydrazides .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving the dihydrobenzoxazinone core and acetic acid substituent. For example, monoclinic crystal systems (space group Cc) with unit cell parameters a = 15.3744 Å, b = 7.5162 Å, and β = 95.413° were reported for analogous benzothiazines . Complementary techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., δ = 3.76 ppm for methoxy groups ) and carbonyl carbons.
- IR spectroscopy : Peaks at ~1700 cm⁻¹ for ketone C=O and ~1650 cm⁻¹ for conjugated systems .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 237.28 for a related hydrazide ).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the difluoro-keto moiety in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For example, the electron-withdrawing difluoro group lowers the LUMO energy, enhancing electrophilicity at the keto position . Solvent effects (e.g., polarizable continuum models) should be included to simulate reaction environments. Validation via experimental kinetics (e.g., nucleophilic substitution rates ) is essential.
Q. What experimental strategies resolve contradictions in reported biological activity data for benzoxazinone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antidepressant vs. stimulant effects ) arise from structural analogs or assay variability. To address this:
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing acetic acid with hydrazides ) and test against standardized assays (e.g., MAO inhibition for antidepressants).
- Crystallographic Analysis : Correlate bioactivity with conformational flexibility; for example, rigid benzothiazine rings may reduce membrane permeability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using PubChem BioAssay ) to identify trends in IC₅₀ values or selectivity.
Q. How can advanced NMR techniques (e.g., NOESY, COSY) elucidate dynamic behavior in solution?
- Methodological Answer : 2D NMR experiments like NOESY (nuclear Overhauser effect spectroscopy) and COSY (correlation spectroscopy) map spatial proximity of protons and confirm rotational barriers. For instance, coupling constants (J = 9.1 Hz ) in COSY spectra reveal dihedral angles of the benzoxazinone ring, while NOESY cross-peaks between the acetic acid chain and aromatic protons indicate folded conformations in nonpolar solvents .
Data Contradiction Analysis
Q. Why do XRD data sometimes conflict with computational predictions for bond lengths in similar compounds?
- Methodological Answer : Discrepancies arise from crystal packing forces (e.g., hydrogen bonds shortening C=O bonds ) versus gas-phase DFT models. To reconcile:
- Periodic DFT : Use plane-wave pseudopotential methods (e.g., VASP) to simulate crystal environments.
- Thermal Ellipsoid Analysis : Compare experimental displacement parameters (e.g., Ueq values ) with molecular dynamics simulations.
- Hybrid Functionals : Apply M06-2X or ωB97X-D functionals for better dispersion force modeling .
Experimental Design Considerations
Q. What controls are critical when testing this compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The acetic acid group may hydrolyze at high pH .
- Light/Temperature : Store samples in amber vials at –20°C to prevent keto-enol tautomerism .
- Metabolic Stability : Use liver microsomes or S9 fractions to assess cytochrome P450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
